molecular formula C16H25N3O2 B8700279 Tert-butyl 2-(4-amino-4-methylpiperidin-1-yl)isonicotinate

Tert-butyl 2-(4-amino-4-methylpiperidin-1-yl)isonicotinate

Cat. No. B8700279
M. Wt: 291.39 g/mol
InChI Key: MLNNDZFTJDFQIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09260411B2

Procedure details

To a Parr hydrogenation vessel under a nitrogen atmosphere was charged 5% Pd/Al2O3 (1.02 g, 10 wt % load) and K3PO4 (6.92 g, 1.05 equiv) followed by the 1-methyl-2-pyrrolidinone solution from Example 13 (31.4 g of a 31 wt % solution, 29.9 mmol). The vessel was sealed and sparged with hydrogen and then warmed to 40° C. with shaking. After 4 hours, the vessel was sparged with nitrogen, cooled to ambient temperature and filtered. The catalyst and solids were rinsed with 1-methyl-2-pyrrolidinone (2×10 g). The crude solution was used in the next step.
[Compound]
Name
Pd Al2O3
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
6.92 g
Type
reactant
Reaction Step One
Name
1-methyl-2-pyrrolidinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-]P([O-])([O-])=O.[K+].[K+].[K+].[NH2:9][C:10]1([CH3:30])[CH2:15][CH2:14][N:13]([C:16]2[CH:17]=[C:18]([CH:26]=[C:27](Cl)[N:28]=2)[C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:12][CH2:11]1>>[NH2:9][C:10]1([CH3:30])[CH2:15][CH2:14][N:13]([C:16]2[CH:17]=[C:18]([CH:26]=[CH:27][N:28]=2)[C:19]([O:21][C:22]([CH3:25])([CH3:23])[CH3:24])=[O:20])[CH2:12][CH2:11]1 |f:0.1.2.3|

Inputs

Step One
Name
Pd Al2O3
Quantity
1.02 g
Type
reactant
Smiles
Name
Quantity
6.92 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Two
Name
1-methyl-2-pyrrolidinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1(CCN(CC1)C=1C=C(C(=O)OC(C)(C)C)C=C(N1)Cl)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with shaking
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was sealed
CUSTOM
Type
CUSTOM
Details
sparged with hydrogen
CUSTOM
Type
CUSTOM
Details
the vessel was sparged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The catalyst and solids were rinsed with 1-methyl-2-pyrrolidinone (2×10 g)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
NC1(CCN(CC1)C=1C=C(C(=O)OC(C)(C)C)C=CN1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.